molecular formula C23H17ClN2OS B12032302 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 477735-14-1

3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12032302
CAS No.: 477735-14-1
M. Wt: 404.9 g/mol
InChI Key: DIYZKYDHOSYGSV-RMKNXTFCSA-N
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Description

3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and phenylprop-2-en-1-yl sulfanyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the quinazolinone core or the phenylprop-2-en-1-yl group.

    Substitution: Halogenation or other substitution reactions can occur on the chlorophenyl group or the quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution. The conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-quinazolin-4-one
  • 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-2-one

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-one stands out due to its specific structural modifications, which enhance its chemical stability and biological activity. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

477735-14-1

Molecular Formula

C23H17ClN2OS

Molecular Weight

404.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C23H17ClN2OS/c24-18-12-14-19(15-13-18)26-22(27)20-10-4-5-11-21(20)25-23(26)28-16-6-9-17-7-2-1-3-8-17/h1-15H,16H2/b9-6+

InChI Key

DIYZKYDHOSYGSV-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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